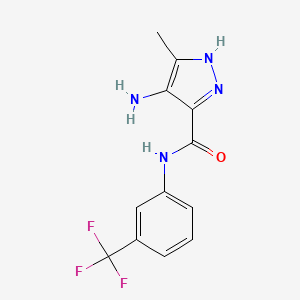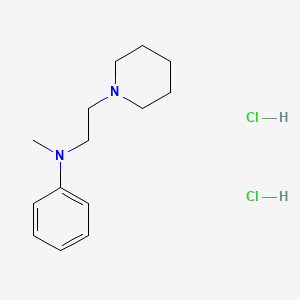
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 2-(N-methylanilino)ethyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as formaldehyde and catalytic systems . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of microwave-assisted one-pot synthesis and continuous flow reactions are some of the advanced techniques employed to enhance yield and reduce production time .
化学反応の分析
Types of Reactions
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
科学的研究の応用
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-methylaniline: A simpler analog with similar functional groups but lacking the piperidine ring.
Piperidine derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is unique due to its specific combination of the piperidine ring and the 2-(N-methylanilino)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
102071-35-2 |
|---|---|
分子式 |
C14H24Cl2N2 |
分子量 |
291.3 g/mol |
IUPAC名 |
N-methyl-N-(2-piperidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-15(14-8-4-2-5-9-14)12-13-16-10-6-3-7-11-16;;/h2,4-5,8-9H,3,6-7,10-13H2,1H3;2*1H |
InChIキー |
FKEONYGKYJQTPW-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1CCCCC1)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


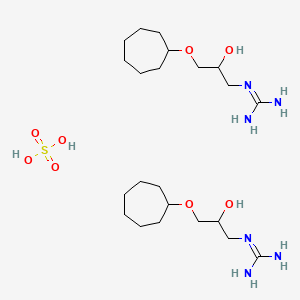
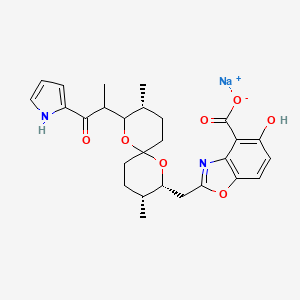
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
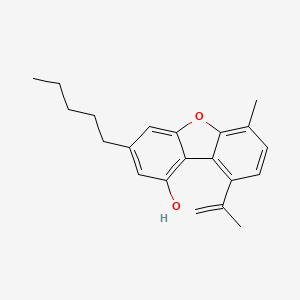
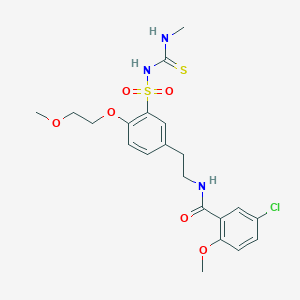
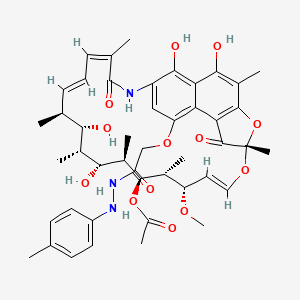

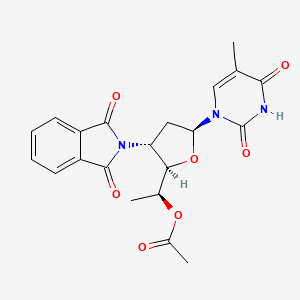
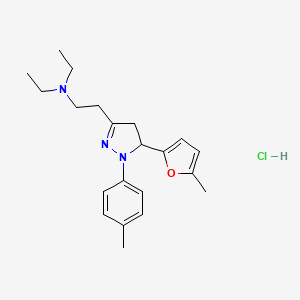
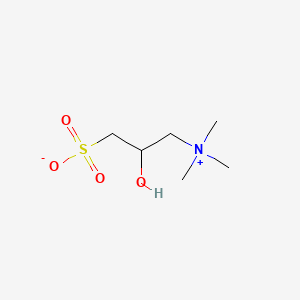

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)

